5-(5-chloro-2-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione
Overview
Description
5-(5-chloro-2-hydroxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H14ClNO3S and its molecular weight is 359.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.0382922 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structure of new 5‐(arylidene)‐3‐(4‐methylbenzoyl)thiazolidine‐2,4‐diones have been extensively studied. These derivatives exhibit a broad spectrum of biological activities. The structural confirmation of these compounds, including derivatives with different arylidene groups, was achieved through elemental analysis, IR, 1 H NMR, and MS spectroscopy. The crystal structure of specific compounds was also determined using single-crystal X-ray diffraction data (Popov-Pergal et al., 2010).
Antimicrobial Activities
The antimicrobial activity of certain thiazolidine-2,4-dione derivatives has been explored. A series of new 5-(2,6-dichlorobenzylidene)thiazolidine-2,4-dione and 5-(4-methoxybenzylidene)thiazolidine-2,4-dione derivatives demonstrated inhibitory activities against several pathogenic strains of Gram-positive and Gram-negative bacteria and one fungal strain (Candida albicans). Some compounds showed better inhibitory activities than the reference drug against certain bacterial strains and exhibited good antifungal activity (Stana et al., 2014).
Aldose Reductase Inhibition and Diabetic Complications
Efforts to identify potent aldose reductase inhibitors led to the examination of 5-(arylidene)thiazolidine-2,4-diones. One compound, 5-(2-Hydroxy-3-methylbenzylidene)thiazolidine-2,4-dione, was identified as a potent aldose reductase inhibitor, suggesting its potential as an orally bioavailable agent for managing diabetic complications and nondiabetic diseases. This compound showed uncompetitive inhibition and favorable pharmacokinetic features, highlighting its safety and efficacy (Sever et al., 2021).
Corrosion Inhibition
Thiazolidinediones, specifically (Z)-5-(4-methoxybenzylidene) thiazolidine-2,4-dione and (Z)-5-(4-methylbenzylidene) thiazolidine-2,4-dione, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. These inhibitors significantly enhance the corrosion resistance of carbon steel, demonstrating their effectiveness through electrochemical measurements and morphological characterization. Their interaction with the metal surface follows the Langmuir isotherm model, indicating potential applications in corrosion protection technologies (Chaouiki et al., 2022).
Anticancer Properties
Thiazolidine-2,4-diones have shown promise in anticancer research. Specific derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Studies have focused on the synthesis, characterization, and evaluation of these compounds, demonstrating their potential in anticancer therapy. While some compounds exhibited significant cytotoxic activity, others were found to have moderate or no significant activity, underscoring the importance of structural modifications in enhancing anticancer properties (Tran et al., 2018).
Properties
IUPAC Name |
(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S/c1-11-2-4-12(5-3-11)10-20-17(22)16(24-18(20)23)9-13-8-14(19)6-7-15(13)21/h2-9,21H,10H2,1H3/b16-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEJSGVAAIKVFE-SXGWCWSVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Cl)O)/SC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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